9(R)-Pahsa

Description

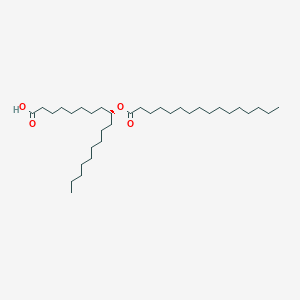

Structure

2D Structure

Properties

IUPAC Name |

(9R)-9-hexadecanoyloxyoctadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-18-23-27-31-34(37)38-32(28-24-20-17-10-8-6-4-2)29-25-21-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/t32-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQWHZLXDBVXML-JGCGQSQUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCC)CCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCC)CCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H66O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

9(R)-PAHSA: A Comprehensive Technical Guide to a Novel Endogenous Lipid with Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 9(R)-Palmitic Acid Hydroxy Stearic Acid (9(R)-PAHSA), an endogenous branched fatty acid ester of a hydroxy fatty acid (FAHFA) with significant biological activity. As the predominant stereoisomer of 9-PAHSA, this lipid molecule has emerged as a key player in metabolic regulation and inflammatory signaling. This document consolidates the current understanding of this compound, detailing its discovery, chemical properties, and biological significance, with a particular focus on its anti-inflammatory and insulin-sensitizing effects. Detailed experimental protocols for its quantification and functional characterization are provided, alongside a comprehensive summary of quantitative data from in vitro and in vivo studies. Furthermore, key signaling pathways modulated by this compound, including the GPR120 and NF-κB pathways, are visually represented through detailed diagrams to facilitate a deeper understanding of its mechanism of action. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of lipid biology, metabolic diseases, and drug development.

Introduction

This compound is a recently identified bioactive lipid belonging to the family of fatty acid esters of hydroxy fatty acids (FAHFAs). Structurally, it is formed through the esterification of palmitic acid to the hydroxyl group at the 9th carbon of a stearic acid molecule, with the (R) stereochemistry at the chiral center. The discovery of FAHFAs, and specifically 9-PAHSA, arose from studies on AG4OX mice, which overexpress the glucose transporter GLUT4 in their adipose tissue. These mice, despite being obese, exhibit enhanced insulin sensitivity and glucose tolerance, a phenotype linked to elevated levels of FAHFAs, with this compound being the most abundant isomer in their adipose tissue.

Subsequent research has revealed that this compound is not only a biomarker of insulin sensitivity but also an active signaling molecule with potent anti-diabetic and anti-inflammatory properties. Its levels are found to be reduced in the serum and adipose tissue of insulin-resistant humans, suggesting a potential role in the pathophysiology of type 2 diabetes and related metabolic disorders. This has spurred significant interest in this compound as a potential therapeutic agent for a range of metabolic and inflammatory conditions.

Chemical and Physical Properties

-

Systematic Name: (R)-9-(palmitoyloxy)octadecanoic acid

-

Abbreviation: this compound

-

Molecular Formula: C₃₄H₆₆O₄

-

Molecular Weight: 554.9 g/mol

-

Class: Branched Fatty Acid Ester of a Hydroxy Fatty Acid (FAHFA)

-

Structure: An ester linkage between the carboxyl group of palmitic acid (a C16:0 fatty acid) and the hydroxyl group on the 9th carbon of stearic acid (a C18:0 fatty acid). The stereocenter at the 9th carbon is in the (R) configuration.

Biological Significance

The biological activities of this compound are multifaceted, with primary roles in metabolic regulation and the modulation of inflammatory responses.

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties in various preclinical models. It has been shown to attenuate the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1), in response to inflammatory stimuli like lipopolysaccharide (LPS).[1] This effect is partly mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.

Insulin Sensitization and Glucose Homeostasis

A hallmark of this compound's biological function is its ability to improve insulin sensitivity and glucose tolerance.[2] It enhances glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and promotes glucose uptake in adipocytes and other insulin-sensitive tissues.[2] These effects are, at least in part, mediated by its interaction with G-protein coupled receptor 120 (GPR120), a receptor for fatty acids that plays a crucial role in metabolic regulation.[3]

Adipocyte Browning

Recent studies have indicated that 9-PAHSA can promote the "browning" of white adipose tissue (WAT), a process that increases thermogenesis and energy expenditure.[4] This effect is also linked to the activation of GPR120 and the subsequent inhibition of inflammatory pathways within adipocytes.[4]

Autophagy Regulation

9-PAHSA has been implicated in the regulation of autophagy, a cellular process responsible for the degradation and recycling of damaged cellular components. In the context of diabetic cardiomyopathy, 9-PAHSA has been shown to improve cardiac function by promoting autophagic flux.[5]

Quantitative Data Summary

The following tables summarize the quantitative data available for this compound from various in vitro and in vivo studies.

| Parameter | Cell Type/Model | Value | Reference |

| In Vitro Activity | |||

| Anti-inflammatory IC₅₀ (CXCL10) | Human peripheral blood mononuclear cells | ~10-100 µM (for 9-PAHSA) | [6] |

| GPR120 Activation EC₅₀ | Not specified for this compound | TUG-891 (agonist): 43.7 nM | [7] |

| Glucose Uptake Stimulation | 3T3-L1 adipocytes | Effective at 20 µM (for 9-PAHSA) | [6] |

| In Vivo Efficacy | |||

| Oral Dose (mice) | db/db mice | 50 mg/kg | [5] |

| Oral Dose (mice) | Diet-induced obese mice | 45 mg/kg | [6] |

| Endogenous Levels | |||

| Human Serum (Healthy) | Human | Higher than in T2DM patients | [5] |

| Human Serum (T2DM) | Human | Significantly lower than healthy controls | [5] |

Signaling Pathways

This compound exerts its biological effects through the modulation of key signaling pathways, most notably the GPR120 and NF-κB pathways.

GPR120 Signaling Pathway

This compound acts as a ligand for GPR120, a G-protein coupled receptor expressed in various metabolically active tissues, including adipocytes, macrophages, and intestinal L-cells. Activation of GPR120 by this compound can trigger multiple downstream signaling cascades.

NF-κB Signaling Pathway Inhibition

A key anti-inflammatory mechanism of this compound involves the inhibition of the NF-κB signaling pathway. In inflammatory conditions, stimuli like LPS activate a cascade that leads to the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes. This compound can interfere with this process.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Quantification of this compound in Biological Samples by LC-MS/MS

Objective: To accurately quantify the concentration of this compound in serum, plasma, or tissue homogenates.

Materials:

-

Internal Standard: ¹³C-labeled this compound

-

Solvents: Methanol, Acetonitrile, Water (LC-MS grade)

-

Formic Acid

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system with a C18 column

Protocol:

-

Sample Preparation:

-

For serum/plasma: Thaw samples on ice. To 100 µL of sample, add 900 µL of ice-cold methanol containing the ¹³C-labeled internal standard.

-

For tissues: Homogenize a known weight of tissue in a suitable buffer. Perform a lipid extraction using a modified Bligh-Dyer method.

-

-

Protein Precipitation: Vortex the sample-methanol mixture vigorously and incubate at -20°C for 30 minutes to precipitate proteins.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Solid Phase Extraction (SPE):

-

Condition the C18 SPE cartridge with methanol followed by water.

-

Load the supernatant from the centrifugation step onto the cartridge.

-

Wash the cartridge with a low percentage of organic solvent (e.g., 20% methanol in water) to remove polar impurities.

-

Elute the this compound and internal standard with a high percentage of organic solvent (e.g., 90% acetonitrile in water).

-

-

LC-MS/MS Analysis:

-

Dry the eluate under a stream of nitrogen and reconstitute in a suitable injection volume of the initial mobile phase.

-

Inject the sample onto a C18 column.

-

Use a gradient elution with mobile phases consisting of water and acetonitrile/methanol with a formic acid modifier.

-

Set the mass spectrometer to operate in negative ion mode and monitor for the specific precursor-to-product ion transitions for both this compound and its ¹³C-labeled internal standard.

-

-

Quantification: Construct a calibration curve using known concentrations of this compound and the internal standard. Calculate the concentration of this compound in the samples based on the peak area ratios.

In Vitro Anti-inflammatory Assay: LPS-stimulated Cytokine Production

Objective: To assess the anti-inflammatory activity of this compound by measuring its effect on cytokine production in macrophages stimulated with LPS.

Materials:

-

Macrophage cell line (e.g., RAW 264.7 or bone marrow-derived macrophages)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6)

-

96-well cell culture plates

Protocol:

-

Cell Seeding: Seed macrophages into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM) or vehicle control. Incubate for 1-2 hours.

-

Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL.

-

Incubation: Incubate the plate for 12-24 hours at 37°C in a CO₂ incubator.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

Cytokine Measurement: Measure the concentration of the desired cytokines in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Normalize the cytokine concentrations to the vehicle control and plot the dose-response curve to determine the inhibitory effect of this compound.

In Vitro Insulin Sensitivity Assay: Glucose Uptake in Adipocytes

Objective: To evaluate the effect of this compound on insulin-stimulated glucose uptake in adipocytes.

Materials:

-

Differentiated adipocytes (e.g., 3T3-L1)

-

Krebs-Ringer-HEPES (KRH) buffer

-

Insulin

-

2-deoxy-D-[³H]glucose (radiolabeled glucose)

-

Cytochalasin B

-

Scintillation fluid and counter

Protocol:

-

Cell Preparation: Differentiate pre-adipocytes (e.g., 3T3-L1) into mature adipocytes in a multi-well plate.

-

Serum Starvation: Serum-starve the differentiated adipocytes for 2-4 hours in serum-free medium.

-

Pre-treatment with this compound: Wash the cells with KRH buffer and then incubate with KRH buffer containing various concentrations of this compound or vehicle for 1 hour.

-

Insulin Stimulation: Add insulin to the wells at a final concentration of 100 nM (or a dose-response range) and incubate for 30 minutes.

-

Glucose Uptake: Add 2-deoxy-D-[³H]glucose to the wells and incubate for 10-15 minutes.

-

Termination of Uptake: Stop the glucose uptake by adding ice-cold KRH buffer containing cytochalasin B.

-

Cell Lysis and Scintillation Counting: Wash the cells with ice-cold PBS, lyse the cells, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Normalize the radioactive counts to the protein concentration in each well and compare the glucose uptake between the different treatment groups.

Conclusion and Future Directions

This compound is a promising endogenous lipid with significant potential for the development of novel therapeutics for metabolic and inflammatory diseases. Its ability to improve insulin sensitivity, reduce inflammation, and promote energy expenditure through adipocyte browning makes it a particularly attractive candidate for addressing the complex pathophysiology of type 2 diabetes and obesity.

Future research should focus on several key areas:

-

Elucidation of Biosynthetic and Degradative Pathways: A complete understanding of the enzymes and pathways responsible for the synthesis and degradation of this compound is crucial for modulating its endogenous levels.

-

Receptor Deorphanization and Signaling: While GPR120 is a known receptor, further investigation is needed to identify other potential receptors and to fully delineate the downstream signaling pathways.

-

Pharmacokinetics and Pharmacodynamics: Comprehensive studies on the absorption, distribution, metabolism, and excretion (ADME) of exogenously administered this compound are necessary for its development as a drug.

-

Clinical Translation: Well-designed clinical trials are required to evaluate the safety and efficacy of this compound in humans for the treatment of metabolic and inflammatory disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. S‐9‐PAHSA Protects Against High‐Fat Diet‐Induced Diabetes‐Associated Cognitive Impairment via Gut Microbiota Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]

- 7. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

The Stereoisomer 9(R)-PAHSA: A Deep Dive into its Bioactivity and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9(R)-palmitic acid hydroxystearic acid (9(R)-PAHSA), a stereoisomer of the novel lipid family of fatty acid esters of hydroxy fatty acids (FAHFAs). While the racemic mixture of 9-PAHSA has demonstrated significant anti-diabetic and anti-inflammatory properties, emerging research highlights the distinct biological activities of its constituent stereoisomers, this compound and 9(S)-PAHSA. This document delves into the nuanced differences in their mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols for their characterization, and visualizes the signaling pathways they modulate. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of metabolic disease, immunology, and drug development.

Introduction: The Emergence of PAHSAs as Bioactive Lipids

Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids that have garnered significant attention for their beneficial effects on glucose metabolism and inflammation.[1][2] Levels of PAHSAs in serum and adipose tissue have been found to be positively correlated with insulin sensitivity in humans.[1][3] Administration of PAHSAs has been shown to improve glucose tolerance, enhance insulin secretion, and reduce inflammation in various preclinical models.[1][4][5] 9-PAHSA is one of the most abundant and well-studied PAHSA isomers.[6][7] It exists as two stereoisomers, this compound and 9(S)-PAHSA, which have been shown to possess distinct biological activities.[8][9]

Stereospecificity of 9-PAHSA: this compound vs. 9(S)-PAHSA

The chirality at the 9-position of the hydroxystearic acid backbone plays a crucial role in determining the biological activity of 9-PAHSA. While both stereoisomers exhibit beneficial properties, their potency and primary mechanisms of action differ.

This compound has been identified as the predominant endogenous stereoisomer in the adipose tissue of certain mouse models.[10][11] Its biosynthesis and degradation are stereospecific, with cells showing a preference for producing R-9-PAHSA.[10][12]

9(S)-PAHSA , on the other hand, appears to be more potent in specific metabolic activities. Studies have shown that S-9-PAHSA has a greater effect on promoting glucose-stimulated insulin secretion (GSIS) and insulin-stimulated glucose uptake compared to its R-enantiomer.[8][9] Interestingly, the degradative enzyme carboxyl ester lipase (CEL) selectively hydrolyzes S-9-PAHSA, which may contribute to the higher abundance of the R-isomer in tissues.[10][11]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies, highlighting the differential effects of this compound and 9(S)-PAHSA.

Table 1: Comparative Effects of 9-PAHSA Stereoisomers on Glucose Metabolism

| Parameter | This compound Effect | 9(S)-PAHSA Effect | Key Findings | Reference(s) |

| Glucose-Stimulated Insulin Secretion (GSIS) | No significant potentiation | Potentiates GSIS | S-9-PAHSA is more effective at enhancing insulin secretion from pancreatic β-cells. | [8][9] |

| Insulin-Stimulated Glucose Uptake | No significant potentiation | Potentiates glucose uptake | S-9-PAHSA shows a greater ability to enhance glucose uptake in adipocytes. | [8][9] |

| GPR40 Activation | Higher affinity | Lower affinity | S-9-PAHSA demonstrates a higher affinity for the GPR40 receptor. | [9][13] |

Table 2: Anti-Inflammatory Effects of 9-PAHSA Stereoisomers

| Parameter | This compound Effect | 9(S)-PAHSA Effect | Key Findings | Reference(s) |

| LPS-induced Chemokine/Cytokine Expression | Attenuates expression | Attenuates expression | Both stereoisomers exhibit anti-inflammatory properties by reducing the expression of inflammatory mediators. | [8] |

Signaling Pathways Modulated by 9-PAHSA Stereoisomers

The biological effects of 9-PAHSA and its stereoisomers are mediated through various signaling pathways, primarily involving G-protein coupled receptors (GPCRs).

4.1. GPR120-Mediated Anti-inflammatory Signaling

Both this compound and 9(S)-PAHSA exert anti-inflammatory effects, in part, through the activation of G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[14][15] Activation of GPR120 can inhibit the lipopolysaccharide (LPS)-induced inflammatory cascade by suppressing the NF-κB pathway.[14][15]

References

- 1. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. avantiresearch.com [avantiresearch.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. 9-PAHSA | TargetMol [targetmol.com]

- 8. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. S‐9‐PAHSA Protects Against High‐Fat Diet‐Induced Diabetes‐Associated Cognitive Impairment via Gut Microbiota Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stereochemistry of Endogenous Palmitic Acid Ester of 9-Hydroxystearic Acid and Relevance of Absolute Configuration to Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stereochemistry of Endogenous Palmitic Acid Ester of 9-Hydroxystearic Acid and Relevance of Absolute Configuration to Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stereochemistry of Endogenous Palmitic Acid Ester of 9‑Hydroxystearic Acid and Relevance of Absolute Configuration to Regulation [escholarship.org]

- 13. sioc.cas.cn [sioc.cas.cn]

- 14. researchgate.net [researchgate.net]

- 15. 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 9(R)-PAHSA: An Endogenous Anti-Inflammatory Lipid

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with significant therapeutic potential. Among them, 9(R)-palmitic acid hydroxy stearic acid (9(R)-PAHSA) has emerged as a potent anti-inflammatory mediator. This technical guide provides an in-depth review of the mechanisms, quantitative effects, and experimental protocols related to the anti-inflammatory functions of this compound. It details the signaling pathways, summarizes key quantitative data from preclinical studies, and outlines the methodologies used to elucidate its biological activity, serving as a comprehensive resource for researchers in lipid biology and drug development.

Introduction to FAHFAs and 9-PAHSA

Discovered in 2014, Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) are a class of endogenous lipids with pronounced anti-diabetic and anti-inflammatory properties.[1][2][3] These lipids are composed of a fatty acid esterified to a hydroxy fatty acid.[1] The specific regioisomer is defined by the position of the ester branch on the hydroxy fatty acid backbone; for instance, 9-PAHSA refers to palmitic acid esterified to the 9-hydroxyl group of stearic acid.[2][3]

Levels of PAHSAs are found to be reduced in the serum and adipose tissue of insulin-resistant humans, and these levels correlate strongly with insulin sensitivity.[2][3] 9-PAHSA is the most predominant PAHSA isomer found in the white and brown adipose tissue of wild-type mice.[4] Administration of 9-PAHSA has been shown to reduce adipose tissue inflammation and improve glucose tolerance in murine models.[2][5] While both S- and R-stereoisomers of 9-PAHSA exhibit anti-inflammatory effects, the S-enantiomer appears more potent in mediating metabolic benefits like glucose uptake.[5] This guide focuses specifically on the anti-inflammatory functions of the 9-PAHSA family.

Mechanism of Anti-Inflammatory Action

The anti-inflammatory effects of 9-PAHSA are primarily mediated through its interaction with G protein-coupled receptors (GPCRs) and subsequent modulation of intracellular inflammatory signaling cascades.

2.1 GPR120-Mediated Signaling

A key mechanism for 9-PAHSA's anti-inflammatory activity is its function as a ligand for G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[6][7][8] GPR120 is recognized as an endogenous receptor for omega-3 fatty acids and mediates their anti-inflammatory effects.[9] In adipocytes, 9-PAHSA signals through GPR120 to enhance insulin-stimulated glucose uptake.[2][3]

Upon activation by 9-PAHSA, GPR120 initiates a signaling cascade that inhibits the lipopolysaccharide (LPS)-induced NF-κB pathway.[7][8] This inhibitory action prevents the translocation of the NF-κB transcription factor into the nucleus, thereby downregulating the expression of pro-inflammatory cytokines such as TNFα, IL-1β, and IL-12.[2][7][10] Studies using GPR120 knockdown in 3T3-L1 cells have confirmed that the anti-inflammatory effects of 9-PAHSA are significantly attenuated in the absence of the receptor.[7][8]

2.2 Other Potential Mechanisms

While GPR120 is a primary mediator, PAHSAs have also been identified as selective agonists for GPR40, another fatty acid receptor involved in glucose homeostasis.[11] Blocking GPR40 can reverse the metabolic benefits of PAHSA treatment.[11] Although its direct role in 9-PAHSA's anti-inflammatory action is less defined than GPR120, the interplay between these receptors in metabolic and inflammatory signaling is an area of active investigation.[12][13][14] Some studies also suggest 9-PAHSA may antagonize certain chemokine receptors, such as CCR7 and CXCR4, which could contribute to its immunomodulatory properties, though these effects were observed at higher concentrations.[10]

Quantitative Data on Anti-Inflammatory Efficacy

The anti-inflammatory effects of 9-PAHSA have been quantified in various in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Anti-Inflammatory Effects of 9-PAHSA

| Cell Type | Stimulus | 9-PAHSA Conc. | Effect | Cytokine/Marker Reduction | Reference |

|---|---|---|---|---|---|

| Bone Marrow-Derived Dendritic Cells (BMDCs) | LPS | 8-20 µM | Inhibition of cell activation | Dose-dependent reduction of CD80, CD86, CD40, MHC II | [2][15] |

| Bone Marrow-Derived Dendritic Cells (BMDCs) | LPS | 8-20 µM | Inhibition of cytokine secretion | IL-12 (complete block), substantial reduction of IL-1β and TNFα | [2] |

| RAW 264.7 Macrophages | LPS | 10 µM | Suppression of cytokine mRNA | Significant suppression of IL-6 and IL-1β mRNA | [9] |

| 3T3-L1 Adipocytes | LPS | Not specified | Inhibition of NF-κB activation | Abolished LPS-induced NF-κB activation and cytokine secretion | [7][8] |

| Human Cellular Model (MIMIC® PTE) | LPS (10 ng/mL) | 10-100 µM | Inhibition of chemokine secretion | 2- to 3.7-fold reduction in CXCL10 secretion |[10] |

Table 2: In Vivo Anti-Inflammatory Effects of 9-PAHSA

| Animal Model | Treatment | Duration | Key Findings | Reference |

|---|---|---|---|---|

| High-Fat Diet (HFD)-fed mice | 9-PAHSA (oral gavage) | 3 days | Reduced percentage of adipose tissue macrophages expressing TNFα and IL-1β | [10] |

| Dextran Sulfate Sodium (DSS) Colitis mice | 5-PAHSA (10 mg/kg) & 9-PAHSA (5 mg/kg), oral | 10 days | Prevented weight loss, improved colitis scores, reduced pro-inflammatory cytokine/chemokine expression | [10][16] |

| db/db mice | 9-PAHSA (50 mg/kg, gavage) | 4 weeks | Ameliorated carotid vascular calcification and myocardial hypertrophy | [17] |

| LPS-challenged mice | 9-PAHSA (10 mg/kg, i.p.) | Single dose | Assessed for anti-inflammatory response |[18] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings on 9-PAHSA's function. Below are protocols for key experiments cited in the literature.

4.1 In Vitro Anti-Inflammatory Assay in Macrophages

This protocol describes a typical experiment to assess the ability of 9-PAHSA to suppress LPS-induced cytokine production in a macrophage cell line.

-

Cell Culture: RAW 264.7 murine macrophage-like cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are seeded into 24-well plates at a density of ~2.5 x 10^5 cells/well and allowed to adhere overnight.[9]

-

Treatment: Cells are pre-treated for 1-2 hours with 9-PAHSA (e.g., at a final concentration of 10 µM) or a vehicle control (such as DMSO or ethanol).[9]

-

Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response. A negative control group (no LPS) is included.

-

Incubation: Cells are incubated for a specified time. For gene expression analysis (qRT-PCR), a shorter incubation of 4-6 hours is typical. For protein secretion analysis (ELISA), a longer incubation of 18-24 hours is used.[9][15]

-

Quantification:

-

ELISA: Cell culture supernatants are collected, and the concentrations of secreted cytokines (e.g., IL-6, IL-1β, TNFα) are measured using commercially available ELISA kits according to the manufacturer's instructions.[15]

-

qRT-PCR: Cells are lysed, and total RNA is extracted. cDNA is synthesized, and quantitative real-time PCR is performed to measure the relative mRNA expression levels of target inflammatory genes, normalized to a housekeeping gene like GAPDH.[9]

-

4.2 In Vivo Murine Colitis Model

This protocol outlines the use of a dextran sulfate sodium (DSS)-induced colitis model in mice to evaluate the therapeutic efficacy of 9-PAHSA.[16]

-

Animals: Wild-type C57BL/6 mice (8-10 weeks old) are used.

-

Pre-treatment: Mice are orally gavaged daily with either vehicle or a combination of 5-PAHSA (10 mg/kg) and 9-PAHSA (5 mg/kg) for 3 consecutive days before colitis induction.[16]

-

Colitis Induction: Acute colitis is induced by administering 2% (w/v) DSS in the drinking water for 7-10 days. The control group receives regular drinking water. Daily PAHSA or vehicle treatment continues throughout the DSS administration period.[16]

-

Monitoring and Assessment:

-

Clinical Score: Mice are monitored daily for weight loss, stool consistency, and presence of blood in the stool. A disease activity index (DAI) score is calculated based on these parameters.[16]

-

Histopathology: At the end of the experiment, colons are excised, and sections are stained with Hematoxylin and Eosin (H&E). Histological scoring is performed to assess inflammation severity, epithelial damage, and immune cell infiltration.

-

Gene Expression: RNA is extracted from colon tissue to measure the expression of pro-inflammatory markers (e.g., Tnf, Il1b, Il6) via qRT-PCR.[10]

-

Flow Cytometry: Lamina propria mononuclear cells can be isolated from the colon to analyze immune cell populations (e.g., T-cells, macrophages) and their activation status by flow cytometry.[16]

-

Structure-Activity Relationship

The chemical structure of 9-PAHSA is integral to its biological function. Studies involving synthetic analogues have provided insight into the structural requirements for its anti-inflammatory activity. Systematic removal of carbons from either the palmitic acid or the 9-hydroxystearic acid portions of the molecule has been explored.[15]

Key findings indicate that:

-

Reducing the carbon chain length of the 9-hydroxystearic acid moiety results in analogues that largely maintain the anti-inflammatory activity of the parent molecule.[15]

-

Modifying the palmitic acid chain can also produce active compounds. Notably, replacing palmitic acid with a shorter hexanoic acid chain led to an analogue with statistically improved anti-inflammatory activity compared to 9-PAHSA in reducing IL-6 levels in LPS-stimulated RAW 264.7 cells.[15]

These results suggest that the core ester linkage and the general lipophilic character are important, but the full length of both fatty acid chains is not strictly necessary for anti-inflammatory action, opening avenues for the design of smaller, potentially more drug-like analogues.[15]

Conclusion

This compound is an endogenous lipid with well-documented anti-inflammatory effects, adding to its known anti-diabetic properties. Its mechanism of action, centered on the activation of GPR120 and subsequent inhibition of the pro-inflammatory NF-κB pathway, provides a clear rationale for its therapeutic potential. Quantitative data from a range of preclinical models consistently demonstrate its ability to suppress inflammatory markers and ameliorate disease phenotypes in inflammatory conditions like colitis. The detailed experimental protocols provided herein offer a foundation for further investigation, while initial structure-activity relationship studies suggest that the 9-PAHSA scaffold is amenable to chemical modification for the development of novel anti-inflammatory therapeutics. Continued research into the FAHFA family of lipids is poised to uncover new opportunities for treating metabolic and inflammatory diseases.[5][19]

References

- 1. Anti-inflammatory effects of novel lipokines of fatty acid esters of hydroxy fatty acids (FAHFA) family in obesity - FGU [fgu.cas.cz]

- 2. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 9-PAHSA | TargetMol [targetmol.com]

- 5. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Linoleic acid esters of hydroxy linoleic acids are anti-inflammatory lipids found in plants and mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]

- 11. Palmitic Acid Hydroxystearic Acids Activate GPR40, Which Is Involved in Their Beneficial Effects on Glucose Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. GPR40 and GPR120 fatty acid sensors are critical for postoral but not oral mediation of fat preferences in the mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Polyunsaturated fatty acid receptors, GPR40 and GPR120, are expressed in the hypothalamus and control energy homeostasis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | The G-Protein-Coupled Long-Chain Fatty Acid Receptor GPR40 and Glucose Metabolism [frontiersin.org]

- 15. Synthesis of Chemically Edited Derivatives of the Endogenous Regulator of Inflammation 9-PAHSA - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Protect against Colitis by Regulating Gut Innate and Adaptive Immune Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Acute inflammation upregulates FAHFAs in adipose tissue and in differentiated adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. avantiresearch.com [avantiresearch.com]

GPR120 as a Receptor for 9(R)-PAHSA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a critical regulator of metabolic and inflammatory processes. This receptor is activated by long-chain fatty acids, including the endogenous lipid 9(R)-palmitic acid-9-hydroxy-stearic acid (9(R)-PAHSA). The interaction between this compound and GPR120 elicits a range of physiological responses, including enhanced insulin sensitivity, anti-inflammatory effects, and the browning of white adipose tissue. This technical guide provides a comprehensive overview of the GPR120-9(R)-PAHSA axis, detailing the quantitative aspects of their interaction, the intricate signaling pathways involved, and the experimental protocols used to elucidate these functions. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, metabolic disease, and drug development.

Quantitative Analysis of this compound Activity at GPR120

The interaction of this compound with GPR120 has been characterized using various in vitro functional assays. The potency of this compound is typically reported as an EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) value, which can vary depending on the specific assay and cell system used. The following tables summarize the available quantitative data for this compound's activity at GPR120.

| Functional Assay | Parameter | Value (µM) | Cell System | Reference |

| Calcium Mobilization | EC50 | 6.2 | Not Specified | [1] |

| β-Arrestin Recruitment | % Activity @ 30 µM | ~23% of baseline | Not Specified | [2] |

| GPR120 Agonism | IC50 | 19 | Not Specified | [1][2] |

GPR120 Signaling Pathways Activated by this compound

Upon binding of this compound, GPR120 can initiate downstream signaling through two primary pathways: a Gq/11-dependent pathway and a β-arrestin-dependent pathway. These pathways are associated with distinct cellular responses.

Gq/11-Dependent Metabolic Signaling

The Gq/11-dependent pathway is primarily linked to the metabolic effects of GPR120 activation, such as enhanced glucose uptake.

-

Activation: this compound binds to GPR120, causing a conformational change that activates the associated Gq/11 protein.

-

Second Messenger Production: Activated Gq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

-

Downstream Effects: The increase in intracellular Ca2+ and activation of protein kinase C (PKC) by DAG contribute to the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, facilitating glucose uptake into the cell.

β-Arrestin-Dependent Anti-Inflammatory Signaling

The β-arrestin-dependent pathway is crucial for the anti-inflammatory effects of GPR120 activation. This pathway involves the recruitment of β-arrestin 2 and the subsequent inhibition of pro-inflammatory signaling cascades.[3][4]

-

Receptor Phosphorylation and β-Arrestin Recruitment: Ligand-bound GPR120 is phosphorylated by G protein-coupled receptor kinases (GRKs), creating a binding site for β-arrestin 2.

-

Internalization: The GPR120/β-arrestin 2 complex is internalized from the plasma membrane.

-

Inhibition of Inflammatory Pathways: In the cytosol, the complex can interact with components of inflammatory signaling pathways, such as the NF-κB pathway. Specifically, β-arrestin 2 can sequester TAB1, preventing the activation of TAK1 and subsequent downstream signaling that leads to the transcription of pro-inflammatory cytokines. This has been observed in response to stimuli like lipopolysaccharide (LPS).[3]

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

9(R)-PAHSA: A Novel Endogenous Lipid in the Landscape of Metabolic Syndrome and Diabetes

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Metabolic syndrome, a constellation of conditions including insulin resistance, central obesity, dyslipidemia, and hypertension, represents a significant and growing public health challenge, with type 2 diabetes (T2D) as one of its most severe consequences. In the quest for novel therapeutic targets, a class of endogenous lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs) has emerged as a promising area of investigation. Among these, 9(R)-palmitic acid hydroxy stearic acid (9(R)-PAHSA) has garnered considerable attention for its potential anti-diabetic and anti-inflammatory properties. This technical guide provides an in-depth overview of the current understanding of this compound's role in metabolic syndrome and diabetes, with a focus on its mechanisms of action, signaling pathways, and the experimental methodologies employed in its study. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to unravel the therapeutic potential of this intriguing lipid mediator.

Introduction to this compound and its Biological Significance

FAHFAs are a recently discovered class of endogenous lipids with diverse biological activities.[1][2] The 9-PAHSA isomer, in particular, has been shown to be reduced in the serum and adipose tissue of insulin-resistant humans, and its levels correlate with insulin sensitivity.[3][4] Preclinical studies have suggested that administration of 9-PAHSA can improve glucose tolerance, enhance insulin secretion, and exert anti-inflammatory effects, making it a compelling candidate for further investigation as a potential therapeutic for metabolic diseases.[3][5][6] However, it is important to note that some studies have reported conflicting findings regarding the metabolic benefits of PAHSAs, highlighting the critical importance of standardized experimental protocols and careful consideration of methodological variables.[7][8]

Mechanisms of Action and Signaling Pathways

The biological effects of this compound are mediated through various mechanisms, with the activation of G protein-coupled receptors (GPCRs) playing a central role.

GPR120 Activation

G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is a key receptor for long-chain fatty acids and is expressed in metabolically active tissues such as adipose tissue, macrophages, and intestinal L-cells.[9][10] 9-PAHSA has been identified as an agonist of GPR120.[3][11] The activation of GPR120 by 9-PAHSA is believed to trigger downstream signaling cascades that contribute to its anti-inflammatory and insulin-sensitizing effects.[9][10]

GPR40 Activation

In addition to GPR120, some studies suggest that PAHSAs may also interact with GPR40 (FFAR1), another fatty acid receptor that is highly expressed in pancreatic β-cells and plays a role in glucose-stimulated insulin secretion (GSIS).[2][12] The dual activation of GPR120 and GPR40 could potentially lead to synergistic effects on glycemic control.[13]

Anti-inflammatory Signaling

A key aspect of metabolic syndrome is a state of chronic low-grade inflammation. 9-PAHSA has been shown to exert anti-inflammatory effects, in part by inhibiting the lipopolysaccharide (LPS)-induced activation of macrophages and dendritic cells.[3][6] This is thought to occur through GPR120-mediated pathways that interfere with pro-inflammatory signaling cascades, such as the NF-κB pathway.[14]

Quantitative Data on the Biological Activities of this compound

The following tables summarize key quantitative data from preclinical studies investigating the effects of this compound on various metabolic and inflammatory parameters.

Table 1: In Vitro Effects of 9-PAHSA

| Parameter | Cell Line | 9-PAHSA Concentration | Effect | Reference |

| GPR120 Activation | CHO cells expressing hGPR120 | 19 µM (IC50) | Agonist activity | [15] |

| Glucose Uptake | 3T3-L1 adipocytes | 20 µM | Potentiation of insulin-stimulated glucose uptake | [3] |

| Human subcutaneous adipocytes | 20 µM | No significant effect on insulin-stimulated glucose uptake | [15] | |

| GLP-1 Secretion | GLUTag cells | Not specified | No stimulation of GLP-1 release | [7] |

| Insulin Secretion (GSIS) | Rat, mouse, human islets | Not specified | No induction of GSIS | [7] |

| Human islets | Not specified | Potentiation of GSIS | [2][12] | |

| Anti-inflammatory Activity | RAW 264.7 macrophages | 10 µM and 100 µM | 2- and 3.7-fold reduction in LPS-induced CXCL10 secretion, respectively | [3] |

| Mouse bone marrow-derived dendritic cells | Not specified | Inhibition of LPS-induced maturation and cytokine production | [5] |

Table 2: In Vivo Effects of 9-PAHSA in Animal Models

| Animal Model | Treatment Details | Key Findings | Reference |

| Diet-induced obese (DIO) mice | Acute and subchronic treatment | No significant improvement in metabolic status | [7] |

| DIO mice | Acute oral administration | Improved glucose tolerance | [5] |

| db/db mice | 50 mg/kg for 4 weeks (gavage) | Reduced blood glucose at 2 weeks, attenuated myocardial hypertrophy | [6] |

| Aged, glucose-intolerant chow-fed mice | Single oral dose | Improved glucose tolerance and increased insulin and GLP-1 secretion | [5] |

| High-fat diet-fed mice | Not specified | Improved glucose tolerance and insulin sensitivity | [16][17] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Quantification of 9-PAHSA in Biological Samples by LC-MS/MS

Objective: To accurately quantify the concentration of 9-PAHSA in plasma, serum, or tissue homogenates.

Methodology:

-

Lipid Extraction:

-

To 100 µL of plasma or serum, or a known weight of homogenized tissue, add a solution of chloroform:methanol (2:1 v/v) containing an internal standard (e.g., ¹³C-labeled 9-PAHSA).

-

Vortex vigorously and centrifuge to separate the organic and aqueous phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen gas.

-

-

Solid-Phase Extraction (SPE) for FAHFA Enrichment:

-

Reconstitute the dried lipid extract in a non-polar solvent (e.g., hexane).

-

Apply the sample to a silica SPE cartridge pre-conditioned with the same solvent.

-

Wash the cartridge with a low-polarity solvent (e.g., hexane:ethyl acetate, 95:5 v/v) to elute neutral lipids.

-

Elute the FAHFA fraction with a more polar solvent (e.g., ethyl acetate).

-

Dry the FAHFA fraction under nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the enriched FAHFA sample in the mobile phase.

-

Inject the sample onto a C18 reverse-phase HPLC column.

-

Perform chromatographic separation using an appropriate gradient of mobile phases (e.g., water and acetonitrile with additives like formic acid or ammonium acetate).

-

Detect and quantify 9-PAHSA and the internal standard using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for 9-PAHSA should be used for accurate quantification.[10][18]

-

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To assess the effect of 9-PAHSA on glucose disposal in vivo.

Methodology:

-

Animal Preparation:

-

Use age- and weight-matched male mice (e.g., C57BL/6J) on a standard or high-fat diet.

-

Fast the mice for a specified period (e.g., 6 hours) with free access to water.[19]

-

-

9-PAHSA Administration:

-

Administer 9-PAHSA or vehicle control (e.g., a solution of PEG400 and Tween 80 in saline) via oral gavage at a specified dose (e.g., 10 mg/kg). Note: The choice of vehicle is critical, as some vehicles like olive oil can have independent metabolic effects.[20]

-

-

Glucose Challenge:

-

At a defined time point after 9-PAHSA administration (e.g., 30 minutes), administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.

-

-

Blood Glucose Monitoring:

-

Collect blood samples from the tail vein at baseline (0 min, before glucose administration) and at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Measure blood glucose concentrations using a glucometer.

-

-

Data Analysis:

-

Plot blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.

-

In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes

Objective: To measure the effect of 9-PAHSA on insulin-stimulated glucose uptake in cultured adipocytes.

Methodology:

-

Cell Culture and Differentiation:

-

Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum.

-

Induce differentiation into adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX.

-

-

9-PAHSA Treatment:

-

Serum-starve the differentiated adipocytes for a few hours.

-

Pre-incubate the cells with 9-PAHSA or vehicle at the desired concentration for a specified duration (e.g., 1-2 hours).

-

-

Insulin Stimulation and Glucose Uptake:

-

Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 20-30 minutes).

-

Add a solution containing a labeled glucose analog, such as 2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG), and incubate for a short time (e.g., 5-10 minutes).

-

-

Measurement of Glucose Uptake:

-

Wash the cells with ice-cold PBS to stop glucose uptake.

-

Lyse the cells and measure the amount of incorporated labeled glucose using a scintillation counter (for radiolabeled glucose) or a fluorescence plate reader (for fluorescent glucose analogs).

-

Islet Perifusion Assay for Glucose-Stimulated Insulin Secretion (GSIS)

Objective: To assess the direct effect of 9-PAHSA on insulin secretion from isolated pancreatic islets in a dynamic system.

Methodology:

-

Islet Isolation and Culture:

-

Isolate pancreatic islets from mice or humans using collagenase digestion.

-

Culture the islets for a short period to allow for recovery.

-

-

Perifusion System Setup:

-

Place a known number of islets into perifusion chambers.

-

Perifuse the islets with a buffer containing a low glucose concentration (e.g., 2.8 mM) to establish a baseline insulin secretion rate.

-

-

Stimulation Protocol:

-

Switch the perifusion buffer to one containing a high glucose concentration (e.g., 16.7 mM) to stimulate insulin secretion.

-

To test the effect of 9-PAHSA, include it in the perifusion buffer during the low and/or high glucose stimulation phases.

-

Collect fractions of the perifusate at regular intervals.

-

-

Insulin Measurement:

-

Measure the insulin concentration in each collected fraction using an ELISA or radioimmunoassay.

-

-

Data Analysis:

-

Plot the insulin secretion rate over time to visualize the biphasic pattern of GSIS and determine the effect of 9-PAHSA on insulin release.

-

Concluding Remarks and Future Directions

This compound represents a fascinating endogenous lipid with the potential to modulate key pathways involved in metabolic syndrome and diabetes. Its ability to interact with GPR120 and exert anti-inflammatory and insulin-sensitizing effects in preclinical models provides a strong rationale for its continued investigation. However, the conflicting reports on its efficacy underscore the need for rigorous and standardized experimental approaches.

Future research should focus on:

-

Elucidating the precise molecular mechanisms underlying the actions of this compound, including the potential for biased agonism at GPR120 and interactions with other receptors.

-

Conducting well-controlled, long-term in vivo studies in various animal models of metabolic disease to definitively establish its therapeutic potential and optimal dosing regimens.

-

Investigating the biosynthetic and metabolic pathways of this compound to identify potential strategies for modulating its endogenous levels.

-

Exploring the therapeutic potential of synthetic this compound analogs with improved pharmacokinetic and pharmacodynamic properties.

A deeper understanding of the biology of this compound and its role in metabolic health will be crucial for translating these promising preclinical findings into novel therapeutic strategies for patients with metabolic syndrome and type 2 diabetes.

References

- 1. A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids | Springer Nature Experiments [experiments.springernature.com]

- 2. 2024.sci-hub.box [2024.sci-hub.box]

- 3. Frontiers | 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]

- 4. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Chemically Edited Derivatives of the Endogenous Regulator of Inflammation 9-PAHSA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Determination of Major Endogenous FAHFAs in Healthy Human Circulation: The Correlations with Several Circulating Cardiovascular-Related Biomarkers and Anti-Inflammatory Effects on RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Acute and Repeated Treatment with 5-PAHSA or 9-PAHSA Isomers Does Not Improve Glucose Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Non-Radioactive Photometric Assay for Glucose Uptake in Insulin-Responsive 3T3-L1 Adipocytes | AAT Bioquest [aatbio.com]

- 18. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Guide to 9(R)-PAHSA: Natural Occurrence, Tissue Distribution, and Analysis

A Technical Whitepaper for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 9(R)-palmitic acid hydroxy stearic acid (9(R)-PAHSA), a bioactive lipid of the fatty acid esters of hydroxy fatty acids (FAHFA) class. This document details its natural sources, distribution within mammalian tissues, and the experimental protocols for its extraction and quantification. Furthermore, it elucidates the key signaling pathways mediated by this molecule, offering a valuable resource for researchers in metabolism, inflammation, and drug discovery.

Natural Sources and Dietary Intake

FAHFAs are endogenously synthesized in mammals but are also present in a variety of foods. While data specifically quantifying the this compound enantiomer in dietary sources is limited, studies have measured the levels of total 9-PAHSA and other FAHFA families in several natural products. Omnivores tend to have higher circulating levels of FAHFAs compared to vegetarians, suggesting that both plant and animal-based foods contribute to dietary intake.

Table 1: Quantitative Data on FAHFAs in Various Natural Sources

| Food Source | FAHFA Family / Isomer | Concentration |

| Rice Bran | 9-PAHSA | 3.37 µg/g[1] |

| Rice Bran | 9-OAHSA | 3.48 µg/g[1] |

| Rice Bran | 9-PAHPA | 4.43 µg/g[1] |

| General Foods (Vegetables, Cereals, Meat, Eggs, Oils) | Total FAHFAs | 45 - 320 ng/g |

Note: OAHSA (Oleic acid esters of hydroxy stearic acids), PAHPA (Palmitic acid esters of hydroxy palmitic acids). Data for general foods represents a range for the entire FAHFA class.

Tissue Distribution of this compound

Endogenously, 9-PAHSA is the most abundant PAHSA isomer found in wild-type mice.[2] These lipids are predominantly located in adipose tissue, with significant levels also detected in serum.[3] Studies on transgenic mice with enhanced glucose tolerance (AG4OX mice) have shown that the R-enantiomer, this compound, is the predominant stereoisomer that accumulates in adipose tissue.[4] Levels of PAHSAs, including 9-PAHSA, are found to be lower in the serum and adipose tissue of insulin-resistant humans, and these levels show a strong positive correlation with insulin sensitivity.[3][5]

Table 2: Distribution of PAHSAs in Mouse Tissues

| Tissue | PAHSA Isomer Distribution | Relative Abundance |

| White Adipose Tissue (WAT) | 9-PAHSA is a major isomer | High[2][3] |

| Brown Adipose Tissue (BAT) | Multiple PAHSA isomers detected | Moderate[2][5] |

| Serum / Plasma | Multiple PAHSA isomers detected | Low to Moderate[2][5] |

| Liver | Multiple PAHSA isomers detected | Low[5] |

| Kidney | Multiple PAHSA isomers detected | Low[5] |

Experimental Protocols

Accurate quantification of this compound from biological matrices requires robust extraction and sensitive analytical methods. The following protocols are based on established methodologies for FAHFA analysis.[4][6][7][8][9]

Extraction of 9-PAHSA from Adipose Tissue

This protocol details a liquid-liquid extraction followed by solid-phase extraction (SPE) to enrich FAHFAs from adipose tissue.

-

Homogenization:

-

Weigh approximately 100-150 mg of adipose tissue.

-

Place the tissue in a Dounce homogenizer on ice.

-

Add 1.5 mL of phosphate-buffered saline (PBS), 1.5 mL of methanol, and 3.0 mL of chloroform.

-

Spike the chloroform with an appropriate internal standard (e.g., 5 pmol of 13C4-9-PAHSA) prior to homogenization.[6][8]

-

Homogenize the tissue thoroughly until a uniform suspension is achieved.

-

-

Phase Separation:

-

Drying and Reconstitution:

-

Dry the collected organic phase under a gentle stream of nitrogen gas.

-

Store the dried lipid extract at -80°C until further processing.

-

Before SPE, reconstitute the dried lipids in 200 µL of chloroform.[7]

-

-

Solid-Phase Extraction (SPE) for FAHFA Enrichment:

-

Use a silica SPE cartridge (e.g., 500 mg silica, 3 mL).

-

Pre-wash the cartridge with 6 mL of ethyl acetate.

-

Condition the cartridge with 6 mL of hexane.

-

Load the reconstituted lipid extract onto the cartridge.

-

Elute neutral lipids with 6 mL of 5% ethyl acetate in hexane.

-

Elute the FAHFA fraction with 4 mL of 100% ethyl acetate.[7]

-

Dry the collected FAHFA fraction under a gentle stream of nitrogen and store at -80°C until analysis.

-

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

This section describes the parameters for separating and quantifying 9-PAHSA regioisomers and the specific method for resolving its R and S enantiomers.

-

Regioisomer Separation and Quantification:

-

LC Column: Acquity UPLC BEH C18 column (1.7 µm, 2.1 mm × 100 mm).[6][8]

-

Mobile Phase: Isocratic flow of 93:7 methanol:water with 5 mM ammonium acetate and 0.03% ammonium hydroxide.[6]

-

Flow Rate: 0.2 mL/min.

-

Column Temperature: 25°C.

-

Injection Volume: 10 µL (after reconstituting the final extract in 40-50 µL of methanol).[6][8]

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., TSQ Quantiva).

-

Ionization Mode: Negative Ion Electrospray (ESI-).

-

Multiple Reaction Monitoring (MRM): Tandem MS of 9-PAHSA (precursor ion m/z 537) yields three characteristic product ions.[9]

-

-

Enantiomer (R/S) Separation:

Signaling Pathways and Visualizations

9-PAHSA exerts significant anti-inflammatory effects primarily through its interaction with the G-protein coupled receptor 120 (GPR120).[10][11] Activation of GPR120 by 9-PAHSA has been shown to inhibit the pro-inflammatory signaling cascade induced by lipopolysaccharide (LPS).[10]

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and analysis of this compound from a biological sample.

9-PAHSA Signaling via GPR120

The binding of 9-PAHSA to GPR120 on the cell surface initiates a signaling cascade that counters inflammation. A key mechanism is the inhibition of the NF-κB pathway, a central regulator of inflammatory gene expression.

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. S‐9‐PAHSA Protects Against High‐Fat Diet‐Induced Diabetes‐Associated Cognitive Impairment via Gut Microbiota Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereochemistry of Endogenous Palmitic Acid Ester of 9-Hydroxystearic Acid and Relevance of Absolute Configuration to Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Acute inflammation upregulates FAHFAs in adipose tissue and in differentiated adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for Enantiomerically Pure 9(R)-PAHSA

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

9(R)-Palmitic acid-9-hydroxy-stearic acid (9(R)-PAHSA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of lipids. These endogenous lipids have garnered significant interest due to their anti-diabetic and anti-inflammatory properties.[1][2][3] The specific stereoisomer, this compound, has been identified as the predominant form in adipose tissue and exhibits distinct biological activities.[1][2] Access to enantiomerically pure this compound is crucial for elucidating its precise physiological roles and for the development of potential therapeutics. This document provides a detailed protocol for the chemical synthesis of enantiomerically pure this compound, based on published methods.[1]

I. Synthesis Strategy Overview

The presented synthesis for this compound utilizes a convergent approach, starting from the commercially available chiral building block, (R)-epichlorohydrin. This strategy ensures the high enantiomeric purity of the final product. The key steps involve:

-

Synthesis of the 9(R)-hydroxystearic acid (9(R)-HSA) backbone: This is achieved through sequential Grignard reactions on (R)-epichlorohydrin to introduce the two alkyl chains of stearic acid.

-

Protection of the carboxylic acid: The carboxylic acid of the newly synthesized 9(R)-HSA is protected as a methyl ester.

-

Esterification: The hydroxyl group of the 9(R)-HSA methyl ester is then esterified with palmitoyl chloride.

-

Deprotection: Finally, the methyl ester is hydrolyzed to yield the target molecule, this compound.

II. Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound and its precursors.

| Step | Product | Starting Material(s) | Key Reagents | Solvent(s) | Yield (%) | Enantiomeric Excess (ee) (%) |

| 1a | (R)-1-chloro-2-octanol | (R)-Epichlorohydrin, Pentylmagnesium bromide | CuI | THF | ~85 | >99 |

| 1b | (R)-2-octyloxirane | (R)-1-chloro-2-octanol | NaH | THF | ~90 | >99 |

| 1c | Methyl 9(R)-hydroxystearate | (R)-2-octyloxirane, 7-(methoxycarbonyl)heptylmagnesium bromide | CuI | THF | ~80 | >98 |

| 2 | This compound methyl ester | Methyl 9(R)-hydroxystearate, Palmitoyl chloride | Pyridine, DMAP | CH2Cl2 | ~95 | >98 |

| 3 | This compound | This compound methyl ester | LiOH | THF/H2O | ~98 | >98 |

| Overall | This compound | (R)-Epichlorohydrin | ~58 | >98 |

III. Experimental Protocols

Materials and General Methods:

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for moisture-sensitive reactions. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon). Thin-layer chromatography (TLC) on silica gel plates can be used to monitor reaction progress. Column chromatography on silica gel is used for the purification of intermediates and the final product.

Step 1: Synthesis of Methyl 9(R)-hydroxystearate

This procedure involves three sub-steps to construct the 9(R)-hydroxystearic acid backbone and protect the carboxylic acid.

a. Synthesis of (R)-1-chloro-2-octanol

-

To a solution of (R)-epichlorohydrin (1.0 eq) in anhydrous THF at -20 °C, add copper(I) iodide (0.1 eq).

-

Slowly add a solution of pentylmagnesium bromide (1.1 eq) in THF while maintaining the temperature at -20 °C.

-

Stir the reaction mixture at -20 °C for 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford (R)-1-chloro-2-octanol.

b. Synthesis of (R)-2-octyloxirane

-

To a suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of (R)-1-chloro-2-octanol (1.0 eq) in anhydrous THF.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure to yield (R)-2-octyloxirane. Note: The product is volatile.

c. Synthesis of Methyl 9(R)-hydroxystearate

-

Prepare a Grignard reagent from methyl 7-bromoheptanoate and magnesium turnings in anhydrous THF.

-

To a solution of the prepared Grignard reagent (1.1 eq) in anhydrous THF at -20 °C, add copper(I) iodide (0.1 eq).

-

Slowly add a solution of (R)-2-octyloxirane (1.0 eq) in anhydrous THF while maintaining the temperature at -20 °C.

-

Stir the reaction mixture at -20 °C for 2 hours and then allow it to warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford methyl 9(R)-hydroxystearate.

Step 2: Synthesis of this compound methyl ester

-

To a solution of methyl 9(R)-hydroxystearate (1.0 eq) in anhydrous dichloromethane (CH2Cl2), add pyridine (2.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Cool the mixture to 0 °C and slowly add palmitoyl chloride (1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Dilute the reaction mixture with CH2Cl2 and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound methyl ester.

Step 3: Synthesis of this compound

-

Dissolve the this compound methyl ester (1.0 eq) in a mixture of THF and water (4:1).

-

Add lithium hydroxide (LiOH) (3.0 eq) and stir the mixture at room temperature for 12 hours.

-

Acidify the reaction mixture to pH ~2 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford enantiomerically pure this compound.

IV. Visualizations

Caption: Synthetic workflow for enantiomerically pure this compound.

Caption: Simplified signaling pathway of this compound.

References

- 1. Stereochemistry of Endogenous Palmitic Acid Ester of 9-Hydroxystearic Acid and Relevance of Absolute Configuration to Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereochemistry of Endogenous Palmitic Acid Ester of 9-Hydroxystearic Acid and Relevance of Absolute Configuration to Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

Application Note: Quantification of 9(R)-PAHSA in Human Plasma using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 9(R)-Palmitic Acid Hydroxy Stearic Acid (9(R)-PAHSA) in human plasma. This compound is a bioactive lipid with demonstrated anti-inflammatory and insulin-sensitizing properties, making its accurate quantification in biological matrices crucial for research in metabolic diseases and drug development. The described method utilizes a combination of liquid-liquid extraction and solid-phase extraction for sample cleanup, followed by reversed-phase LC-MS/MS analysis in negative ionization mode. This method provides the necessary selectivity and sensitivity for the quantification of this compound in human plasma.

Introduction

Palmitic Acid Hydroxy Stearic Acids (PAHSAs) are a class of endogenous lipids with emerging roles in metabolic regulation and inflammation.[1][2] In particular, this compound has been identified as a ligand for G protein-coupled receptor 120 (GPR120), through which it exerts its anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS)-induced NF-κB signaling pathway. Furthermore, this compound has been implicated in autophagy-related pathways, specifically the p-AKT/mTOR/PI3KIII-BECN-1 pathway, highlighting its potential as a therapeutic target for various diseases. Given its low endogenous concentrations and the presence of structural isomers, a highly selective and sensitive analytical method is required for its accurate quantification in complex biological matrices like plasma. This application note provides a detailed protocol for the quantification of this compound in human plasma using LC-MS/MS.

Experimental

Materials and Reagents

-

This compound analytical standard

-

¹³C₁₆-9-PAHSA internal standard (IS)

-

LC-MS grade methanol, chloroform, hexane, ethyl acetate, and acetonitrile

-

Ammonium acetate

-

Human plasma (K₂EDTA)

-

Solid-Phase Extraction (SPE) silica cartridges (500 mg, 3 mL)

Sample Preparation

A combination of liquid-liquid extraction followed by solid-phase extraction (SPE) was employed for the isolation of this compound from human plasma.

Liquid-Liquid Extraction:

-

To 200 µL of human plasma, add 1.3 mL of PBS, 1.5 mL of methanol, and 3 mL of chloroform containing the ¹³C₁₆-9-PAHSA internal standard.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 2,200 x g for 5 minutes at 4°C to separate the aqueous and organic layers.

-

Carefully transfer the lower organic phase to a clean tube.

-

Dry the organic extract under a gentle stream of nitrogen.

Solid-Phase Extraction (SPE):

-

Condition a silica SPE cartridge with 6 mL of hexane, followed by 6 mL of ethyl acetate.

-

Reconstitute the dried lipid extract in 200 µL of chloroform and load it onto the conditioned SPE cartridge.

-

Wash the cartridge with 6 mL of 5% ethyl acetate in hexane to elute neutral lipids.

-

Elute the FAHFA fraction, containing this compound, with 4 mL of ethyl acetate.

-

Dry the FAHFA fraction under a gentle stream of nitrogen.

-

Reconstitute the final extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Parameters:

| Parameter | Value |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | Water with 5 mM Ammonium Acetate |

| Mobile Phase B | Methanol with 5 mM Ammonium Acetate |

| Gradient | Isocratic elution with 93% B |

| Flow Rate | 0.2 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Autosampler Temperature | 10°C |

Mass Spectrometry (MS) Parameters:

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Spray Voltage | -3.5 kV |

| Vaporizer Temperature | 275°C |

| Ion Transfer Tube Temp | 325°C |

| Sheath Gas Pressure | 35 Arb |

| Aux Gas Pressure | 10 Arb |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| This compound | 537.5 | 255.2 | 25 |

| This compound | 537.5 | 281.2 | 22 |

| This compound | 537.5 | 299.2 | 20 |

| ¹³C₁₆-9-PAHSA (IS) | 553.5 | 271.2 | 25 |

Note: The m/z 255.2 transition is typically the most abundant and is recommended for quantification.[1] The other transitions can be used for confirmation.

Results and Discussion

Method Validation

The bioanalytical method was validated according to general principles outlined in regulatory guidelines. The validation parameters included linearity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, recovery, and matrix effect.

Linearity and LLOQ

The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards in stripped plasma. A linear regression with a 1/x² weighting factor was used. The method demonstrated excellent linearity over the concentration range of 0.5 to 500 ng/mL. The Lower Limit of Quantification (LLOQ) was determined to be 0.5 ng/mL.

Table 1: Example Calibration Curve Data for this compound in Human Plasma

| Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) |

| 0.5 | 0.48 | 96.0 |

| 1 | 1.05 | 105.0 |

| 5 | 4.92 | 98.4 |

| 25 | 25.8 | 103.2 |

| 100 | 97.6 | 97.6 |

| 250 | 255.1 | 102.0 |

| 500 | 495.5 | 99.1 |

| R² | 0.998 |

Accuracy and Precision